molecular formula C20H22O4 B1675286 LICARIN A CAS No. 51020-86-1

LICARIN A

Cat. No.: B1675286
CAS No.: 51020-86-1
M. Wt: 326.4 g/mol
InChI Key: ITDOFWOJEDZPCF-WSQXBVHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licarine A is a naturally occurring phenolic compound found in several plant species, particularly within the Rutaceae family. It is known for its diverse range of biological activities and has garnered significant interest in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Licarine A has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Licarin A, also known as licarine A, is a neolignan, a class of secondary metabolites found in many plant species . It has been shown to possess multi-functional biological properties, ranging from cytotoxicity to antimicrobial activities .

Target of Action

This compound has been found to target mast cells , specifically the rat mast cell line RBL-2H3 . These cells play a crucial role in immediate hypersensitivity reactions .

Mode of Action

This compound interacts with its targets by inhibiting the release of histamine , tumor necrosis factor-α (TNF-α) , and prostaglandin D2 (PGD2) . It also suppresses the expression of cyclooxygenase-2 (COX-2) . This interaction results in a significant and dose-dependent reduction in TNF-α production .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces TNF-α and PGD2 secretion via the inhibition of protein kinase C alpha/beta II (PKCα/βII) and p38 mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in the regulation of inflammatory responses.

Pharmacokinetics

It’s known that the compound’s anti-proliferative and pro-apoptotic abilities are reduced when autophagy is inhibited . This suggests that this compound’s bioavailability and effectiveness may be influenced by cellular processes like autophagy .

Result of Action

This compound induces cell death by activating autophagy and apoptosis in non-small cell lung cancer cells . It causes G1 arrest, increases Beclin 1 and LC3II levels, and degrades p62, indicating activation of autophagy . Additionally, this compound mediated apoptotic cell death is confirmed by MMP loss, increased ROS, cleaved PARP, and decreased pro-caspase3 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s anti-inflammatory effects have been observed in lipopolysaccharide-stimulated RAW264.7 cells . This suggests that the inflammatory environment can influence the compound’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Licarine A can be synthesized through various organic synthesis methods. One common approach involves the use of phenolic precursors and specific reaction conditions to achieve the desired product. The synthesis typically involves steps such as methylation, cyclization, and reduction reactions under controlled conditions.

Industrial Production Methods: Industrial production of Licarine A may involve the extraction of the compound from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Licarine A undergoes various chemical reactions, including:

    Oxidation: Licarine A can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert Licarine A into its corresponding alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the Licarine A molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and sulfonyl chlorides are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of Licarine A, such as quinones, alcohols, and substituted phenolic compounds.

Comparison with Similar Compounds

Licarine A can be compared with other phenolic compounds, such as:

    Curcumin: Known for its anti-inflammatory and antioxidant properties.

    Resveratrol: Studied for its potential cardiovascular benefits and anti-aging effects.

    Epigallocatechin Gallate (EGCG): Found in green tea, known for its anti-cancer and neuroprotective properties.

Uniqueness: Licarine A stands out due to its specific molecular structure and the unique combination of biological activities it exhibits

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of licarine A involves a multi-step process that includes the formation of a key intermediate and subsequent cyclization reaction.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "ethyl 3-aminobenzoate", "2,4,6-trimethylpyridine", "ethyl chloroformate", "sodium hydride", "methyl iodide", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Protection of 2,4-dihydroxybenzoic acid with ethyl chloroformate and 2,4,6-trimethylpyridine to form ethyl 2,4-diethoxycarbonyl-3,5-dimethylbenzoate", "Step 2: Reduction of ethyl 2,4-diethoxycarbonyl-3,5-dimethylbenzoate with sodium hydride and methyl iodide to form ethyl 2-amino-4-(2-methoxy-2-oxoethyl)-3,5-dimethylbenzoate", "Step 3: Cyclization of ethyl 2-amino-4-(2-methoxy-2-oxoethyl)-3,5-dimethylbenzoate with hydrochloric acid and sodium hydroxide to form 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid", "Step 4: Protection of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with acetic anhydride and sulfuric acid to form 1-acetoxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid", "Step 5: Hydrolysis of 1-acetoxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with sodium hydroxide to form 1-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid", "Step 6: Esterification of 1-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with ethyl chloroformate and 2,4,6-trimethylpyridine to form ethyl 6-(ethoxycarbonyl)-1-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate", "Step 7: Cyclization of ethyl 6-(ethoxycarbonyl)-1-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate with hydrochloric acid and sodium hydroxide to form licarine A" ] }

CAS No.

51020-86-1

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

2-methoxy-4-[(3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol

InChI

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19?/m0/s1

InChI Key

ITDOFWOJEDZPCF-WSQXBVHWSA-N

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)OC([C@H]2C)C3=CC(=C(C=C3)O)OC

SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Licarin A;  NSC 370989;  NSC-370989;  NSC370989;  (-)-Licarin A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LICARIN A
Reactant of Route 2
LICARIN A
Reactant of Route 3
LICARIN A
Reactant of Route 4
LICARIN A
Reactant of Route 5
Reactant of Route 5
LICARIN A
Reactant of Route 6
Reactant of Route 6
LICARIN A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.